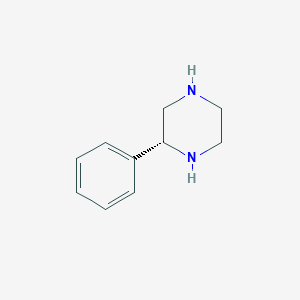![molecular formula C12H12N2O4 B3000455 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1232797-83-9](/img/structure/B3000455.png)
7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical class and potential reactivity of the compound . The first paper discusses the synthesis of a related compound, 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, which shares the dimethoxyquinoline core structure . The second paper describes the synthesis of triazoloquinazolinones, which, like the compound of interest, are heterocyclic compounds containing a quinazoline moiety . These papers suggest that the compound of interest is likely to be a heterocyclic compound with potential biological activity due to the presence of the quinazoline core.
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and the use of polyphosphoric acid, as described in the first paper . While the exact synthesis of 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is not detailed, it is likely that similar cyclization techniques could be employed. Theoretical studies using DFT methods have been carried out on similar compounds to understand their reactivity, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by X-ray diffraction and NMR assignments . These techniques would be relevant for analyzing the molecular structure of 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one as well. Theoretical calculations such as Fukui functions, local softness, and local electrophilicity provide insight into the reactivity of the molecule, which could be compared with experimental data to gain a deeper understanding of the compound's structure .
Chemical Reactions Analysis
The chemical reactions of related compounds involve aromatic demethoxylation, which could also be relevant to the compound of interest . Understanding the local reactivity descriptors can help predict the sites of reactivity and the types of chemical reactions that the compound might undergo. The synthesis of triazoloquinazolinones involves a three-component condensation reaction , which suggests that the compound of interest might also participate in multi-component reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one can be inferred from related compounds. The dimethoxy groups suggest potential solubility in organic solvents, and the heterocyclic structure implies a certain degree of aromaticity and potential for intermolecular interactions such as hydrogen bonding. Theoretical and experimental studies on similar compounds can provide estimates of properties like melting points, boiling points, and stability .
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Fawzy, Ghobashy, and El-ziaty (2012) explored the synthesis of quinazolin-4-one derivatives and their antimicrobial activity against a range of bacteria and fungi, demonstrating significant antibacterial and antifungal activity (Fawzy, Ghobashy, & El-ziaty, 2012).
Antioxidant Activity
Sompalle and Roopan (2016) synthesized a series of triazoloquinazolin-8(5H)-ones, demonstrating moderate antioxidant activity in comparison to standard antioxidants (Sompalle & Roopan, 2016).
Antihypertensive Activity
Alagarsamy and Pathak (2007) synthesized a series of triazoloquinazolin-9-ones, showing significant antihypertensive activity in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).
Antitumor Activity
Georgey (2014) designed and synthesized imidazoquinazolin-5(4H)-one derivatives, testing them for antitumor activity against a human mammary carcinoma cell line, with some compounds showing promising results (Georgey, 2014).
EGFR and Src Inhibition
Lin et al. (2012) synthesized oxazoloquinazolin-2(1H)-one derivatives and evaluated them for their inhibition activities against EGFR and Src protein tyrosine kinases, showing good anti-proliferation effects against certain cell lines (Lin et al., 2012).
Antimalarial Activity
Mizukawa et al. (2021) synthesized various dimethoxyquinazoline-2,4-diamines, identifying compounds with high antimalarial activity, suggesting potential as antimalarial drug leads (Mizukawa et al., 2021).
Mechanism of Action
Target of Action
The primary target of 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is glycogen synthase kinase 3 (GSK3) . GSK3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one acts as an inhibitor of GSK3 . It exhibits ATP-competitive inhibition on GSK3β, meaning it competes with ATP for binding to the kinase . This competition prevents ATP from phosphorylating its substrate, thereby inhibiting the activity of GSK3 .
Biochemical Pathways
By inhibiting GSK3, 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one affects various biochemical pathways. GSK3 is involved in the regulation of glycogen synthesis, and its inhibition can lead to increased glycogen synthesis . Additionally, GSK3 is a component of the Wnt signaling pathway, which plays a role in cell proliferation and differentiation .
Result of Action
The inhibition of GSK3 by 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one can have various cellular effects. For instance, it may promote cell survival and proliferation due to its impact on the Wnt signaling pathway . Additionally, it could affect metabolic processes due to its role in glycogen synthesis .
properties
IUPAC Name |
7,8-dimethoxy-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-9-5-7-8(6-10(9)17-2)13-12-14(11(7)15)3-4-18-12/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPHXRDROJZTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCOC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

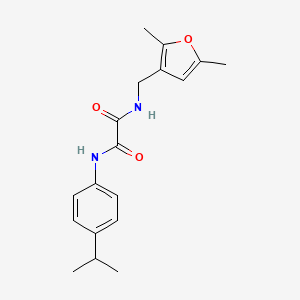
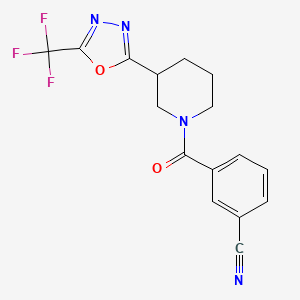
![6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3000379.png)

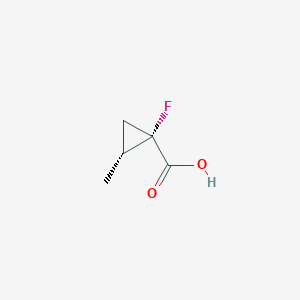
![4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3000383.png)
![1-Methyl-4-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B3000384.png)
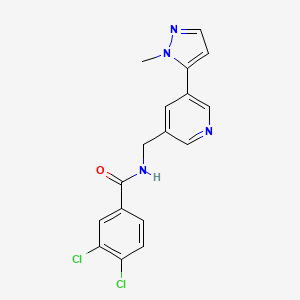
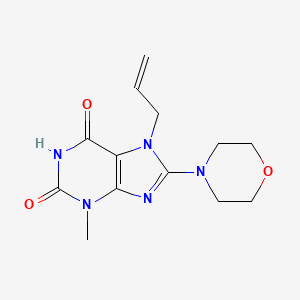
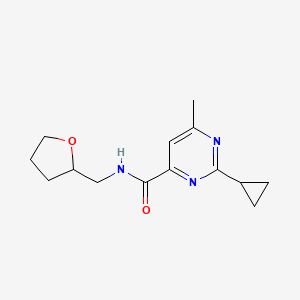
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)
![3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3000394.png)
